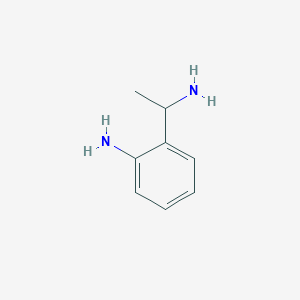

2-(1-Aminoethyl)aniline

Beschreibung

Contextualizing Diamines in Contemporary Organic Chemistry

Diamines, organic compounds featuring two amine functional groups, are fundamental building blocks in modern organic chemistry. Their utility is particularly pronounced in the field of asymmetric synthesis, where the creation of chiral molecules in high enantiomeric purity is a primary goal. Chiral diamines, which possess stereogenic centers, have become indispensable as ligands for transition metal catalysts and as organocatalysts in their own right. rhhz.netnih.gov

The strategic placement of two nitrogen atoms allows these molecules to act as bidentate ligands, coordinating to a metal center and creating a chiral environment. This chiral pocket influences the stereochemical outcome of a reaction, enabling the selective formation of one enantiomer over the other. This principle is the cornerstone of many powerful catalytic asymmetric reactions, including hydrogenations, carbon-carbon bond formations, and aminations. nih.govacs.org The development of novel chiral diamines is a continuous pursuit, as subtle changes in the diamine's structure can lead to significant improvements in catalytic activity and enantioselectivity. rhhz.net Prominent examples of chiral diamines that have had a profound impact on asymmetric synthesis include derivatives of 1,2-diphenylethane-1,2-diamine (B1144217) and cyclohexane-1,2-diamine. rhhz.net

Significance of 2-(1-Aminoethyl)aniline in Synthetic Methodologies

This compound, a chiral diamine featuring an aniline (B41778) moiety and an adjacent ethylamine (B1201723) group with a stereocenter, is a molecule of growing interest in synthetic organic chemistry. nih.govcymitquimica.com Its structure offers a unique combination of a primary aliphatic amine and a primary aromatic amine, providing distinct reactive sites for chemical transformations.

The significance of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.govvulcanchem.com For instance, it serves as a key building block in the construction of 3,4-dihydroquinazolines, a class of heterocycles known for their bioactive properties. vulcanchem.commdpi.com The synthesis involves the reaction of this compound with appropriate reagents to form the heterocyclic ring system. mdpi.com

Furthermore, the chiral nature of this compound makes it a valuable ligand in asymmetric catalysis. The presence of the stereogenic center allows for the transfer of chirality in metal-catalyzed reactions, influencing the stereochemical outcome. Its potential as a ligand is an active area of investigation, with the aim of developing new catalytic systems for enantioselective transformations.

A common synthetic route to prepare this compound involves the reduction of 1-(2-nitrophenyl)ethan-1-one oxime. mdpi.com This method provides access to the target diamine, which can then be utilized in further synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39909-26-7 cymitquimica.com |

| Molecular Formula | C₈H₁₂N₂ cymitquimica.com |

| Molecular Weight | 136.19 g/mol cymitquimica.com |

| Appearance | Solid or liquid nih.gov |

| Solubility | Soluble in polar solvents nih.gov |

| IUPAC Name | This compound fluorochem.co.uk |

Table 2: Research Applications of this compound

| Application Area | Description of Research |

|---|---|

| Heterocyclic Synthesis | Utilized as a precursor for the synthesis of 3,4-dihydroquinazolines and other nitrogen-containing heterocycles. vulcanchem.commdpi.com |

| Asymmetric Catalysis | Investigated as a chiral ligand for transition metal catalysts to induce enantioselectivity in various organic reactions. nih.gov |

| Pharmaceutical and Medicinal Chemistry | Explored for its potential biological activity and as a scaffold for the development of new therapeutic agents. nih.govcymitquimica.com |

| Dye Synthesis | Employed in the synthesis of various dyes due to the presence of reactive amine functional groups. nih.gov |

Scope and Objectives of Research on this compound

The research focused on this compound is driven by several key objectives aimed at expanding its utility in organic synthesis. A primary goal is the development of novel and efficient synthetic routes to access this chiral diamine and its derivatives with high enantiopurity. This includes optimizing existing methods and exploring new synthetic strategies.

A significant area of investigation is the exploration of its full potential as a chiral ligand in a wide array of asymmetric catalytic reactions. Researchers are working to design and synthesize metal complexes of this compound and evaluate their catalytic performance in reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The objective is to establish new catalytic systems that offer high yields and excellent enantioselectivities for the synthesis of valuable chiral products.

Furthermore, the scope of research extends to the application of this compound as a building block for the synthesis of novel, biologically active molecules. This involves using the diamine as a scaffold to construct complex molecular architectures with potential applications in medicinal chemistry and drug discovery. The synthesis of new heterocyclic compounds derived from this compound and the evaluation of their pharmacological properties are central to this research effort. vulcanchem.commdpi.com

In essence, the ongoing research on this compound aims to solidify its position as a valuable tool in the synthetic chemist's arsenal, with a focus on enabling more efficient and selective synthetic methodologies for the creation of complex and valuable molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQQOKKKXYRMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378054 | |

| Record name | 2-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39909-26-7 | |

| Record name | 2-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 1 Aminoethyl Aniline

Historical Development of Synthetic Routes

Early syntheses of α-methylbenzylamine derivatives, including the ortho-amino substituted target compound, often relied on robust but sometimes low-yielding and non-selective methods. One of the classical approaches is the Leuckart-Wallach reaction , which converts ketones to amines via reductive amination using formic acid or its derivatives as both the reducing agent and nitrogen source. wikipedia.orgmdma.chmdpi.com Discovered by Rudolf Leuckart in 1885, this reaction typically requires high temperatures, often exceeding 165°C. wikipedia.org While historically significant for its ability to forge carbon-nitrogen bonds, the Leuckart-Wallach reaction suffers from drawbacks such as the formation of N-formylated byproducts and the difficulty in controlling the selective synthesis of primary amines. mdma.ch

Another early method involved the reduction of nitro-containing precursors. The Béchamp reduction, using iron in acidic media, was a common industrial process for producing anilines from nitroaromatics. nih.gov Catalytic hydrogenation also emerged as a viable method in the early 20th century for the reduction of nitro groups. acs.org These early hydrogenation methods, however, often required harsh conditions and could lack chemoselectivity when other reducible functional groups were present.

Modern Convergent Synthesis Approaches

Modern synthetic strategies for 2-(1-Aminoethyl)aniline are predominantly convergent, assembling the molecule from key fragments in a more efficient and controlled manner. These approaches often focus on the formation of the ethylamine (B1201723) side chain on a pre-existing aniline (B41778) or nitrobenzene (B124822) ring system.

Reductive Amination Pathways

Reductive amination of a suitable carbonyl precursor is a cornerstone of modern amine synthesis. commonorganicchemistry.commasterorganicchemistry.com This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the desired amine.

A common starting material for the synthesis of this compound is 2-aminoacetophenone (B1585202) . The reductive amination of this ketone with an ammonia (B1221849) source provides a direct route to the target compound. Various reducing agents can be employed, each with its own advantages and limitations.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and relatively inexpensive reducing agent. However, since it can also reduce the starting ketone, it is often added after allowing sufficient time for the imine to form. commonorganicchemistry.commasterorganicchemistry.com The use of additives like cation exchange resins can facilitate the reaction. scielo.org.mx

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is particularly effective for reductive aminations because it selectively reduces the iminium ion in the presence of the carbonyl group. commonorganicchemistry.commasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent for reductive amination, often used in chlorinated solvents like dichloroethane (DCE). commonorganicchemistry.com

Another important reductive amination pathway starts from 2-nitroacetophenone . This precursor is first converted to its oxime, which is then reduced to afford this compound. This method avoids the potential for side reactions involving the aniline amino group during the initial steps.

| Precursor | Reagents and Conditions | Product | Yield | Reference(s) |

| 2-Aminoacetophenone | NH₃, NaBH₄, Cation Exchange Resin, THF, rt | This compound | High | scielo.org.mx |

| 2-Aminoacetophenone | NH₃, NaBH₃CN, MeOH | This compound | Good | commonorganicchemistry.com |

| 2-Nitroacetophenone oxime | Reduction (e.g., catalytic hydrogenation) | This compound | Good |

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation is a powerful and often cleaner alternative for the reduction steps in the synthesis of this compound. This method can be applied to the reduction of imines, oximes, or nitro groups.

Starting from 2-aminoacetophenone, the in situ formed imine with ammonia can be hydrogenated over a metal catalyst, such as Raney Nickel or a palladium-on-carbon (Pd/C) catalyst. nucleos.comwikipedia.org This approach avoids the use of stoichiometric hydride reagents. Similarly, the oxime of 2-nitroacetophenone can be catalytically hydrogenated to yield the desired product.

Catalytic transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. A mixture of formic acid and triethylamine (B128534) can serve as the hydrogen source in the presence of a suitable transition metal catalyst, such as a rhodium or ruthenium complex. rsc.orgresearchgate.netnih.govrsc.org This method is particularly useful for asymmetric reductions.

| Precursor | Catalyst | Hydrogen Source | Solvent | Yield | Reference(s) |

| 2-Aminoacetophenone/NH₃ | Raney Nickel | H₂ | - | Good | nucleos.com |

| 2-Nitroacetophenone | Pd/C | H₂ | - | High | nih.gov |

| 2-Nitroacetophenone | Fe₂₅Ru₇₅@SILP | H₂ | - | Quantitative | d-nb.info |

| Acetophenone derivatives | Rh-TsDPEN complex | HCOOH/NEt₃ | Water/MeOH | High | nih.gov |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest for pharmaceutical applications. mdpi.com Several stereoselective strategies have been developed to achieve this.

Asymmetric reduction of imines derived from 2-aminoacetophenone is a direct approach. This can be achieved using chiral catalysts, such as chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) , in combination with a borane (B79455) source. cmu.ac.thru.nlsioc-journal.cn These catalysts can provide high enantioselectivity. Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes with ligands like TsDPEN has also proven effective. researchgate.net

The use of chiral auxiliaries is another established method. For example, reacting 2-aminoacetophenone with a chiral amine, such as (S)-(-)-α-methylbenzylamine, forms a chiral imine. nih.govacs.org Diastereoselective addition of a nucleophile or reduction of this imine, followed by removal of the auxiliary, can yield the desired enantiopure product. Resolution of racemic this compound using a chiral acid is also a viable, albeit less atom-economical, approach. acs.org

Enzymatic methods are emerging as powerful tools for asymmetric synthesis. Imine reductases (IREDs) and transaminases can catalyze the stereoselective reduction of imines or the amination of ketones with high enantiomeric excess (ee). researchgate.net

| Precursor | Method | Catalyst/Auxiliary | Product Enantiomer | ee (%) | Yield (%) | Reference(s) |

| 2-Aminoacetophenone | Asymmetric Reduction | Chiral Oxazaborolidine/BH₃ | (R) or (S) | up to 99 | 68-91 | cmu.ac.th |

| 2-Aminoacetophenone | Asymmetric Transfer Hydrogenation | Rh-(S,S)-TsDPEN | (S) | High | High | researchgate.net |

| 2-Aminoacetophenone | Chiral Auxiliary | (S)-(-)-α-Methylbenzylamine | (R) or (S) | High | Good | nih.govacs.org |

| 2-Aminoacetophenone | Enzymatic Reduction | Imine Reductase | (R) or (S) | >99 | High | researchgate.net |

Divergent Synthesis from Key Intermediates

A divergent synthetic strategy allows for the creation of multiple different compounds from a common intermediate. While the primary focus here is the synthesis of this compound, it's useful to consider its synthesis from a versatile building block like 2-aminobenzaldehyde (B1207257) .

One potential route involves the nucleophilic addition of a methyl group to 2-aminobenzaldehyde using a Grignard reagent like methylmagnesium bromide (CH₃MgBr). purdue.edulibretexts.orgyoutube.commasterorganicchemistry.com This would form the corresponding secondary alcohol, 1-(2-aminophenyl)ethanol. Subsequent conversion of the hydroxyl group to an amino group, for example, via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by amination, would yield the target compound. This approach offers the flexibility to introduce various alkyl or aryl groups at the benzylic position by simply changing the Grignard reagent.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from the milligram to the gram or multi-gram scale in a laboratory setting requires careful optimization of reaction parameters to ensure safety, efficiency, and purity.

For reductive amination reactions , key variables to optimize include the choice and stoichiometry of the reducing agent, solvent, temperature, and reaction time. For instance, while sodium cyanoborohydride is highly selective, its toxicity may be a concern for larger scale work. Sodium triacetoxyborohydride is a good alternative, though it is moisture-sensitive. commonorganicchemistry.com The use of heterogeneous catalysts, such as Pd/C in catalytic hydrogenation, simplifies product purification as the catalyst can be removed by filtration. rsc.org

When scaling up catalytic hydrogenations , efficient stirring to ensure good mass transfer of hydrogen gas is crucial. For exothermic reactions, adequate temperature control is necessary to prevent runaway reactions and the formation of byproducts. The choice of solvent can also significantly impact reaction rates and selectivity. acs.org

Purification strategies also need to be considered for scalability. While column chromatography is common at the research scale, crystallization is often a more practical method for obtaining pure product in larger quantities. The choice of a suitable salt of this compound can facilitate its isolation and purification by crystallization.

Finally, a thorough understanding of the reaction mechanism and potential side reactions is essential for troubleshooting and optimizing the process for safe and reliable laboratory-scale production. rsc.org

Reactivity and Reaction Mechanisms of 2 1 Aminoethyl Aniline

Nucleophilic Reactivity of Primary Amine Functionalities

The presence of two primary amine groups, one aliphatic and one aromatic, provides multiple sites for nucleophilic attack. The aliphatic amine is generally more basic and nucleophilic than its aromatic counterpart due to the delocalization of the lone pair of electrons on the aromatic nitrogen into the benzene (B151609) ring.

Acylations and Alkylations at Nitrogen Centers

Both amine groups in 2-(1-Aminoethyl)aniline can undergo acylation and alkylation reactions. scielo.org.mxwikipedia.org Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amides. scielo.org.mx This reaction is a common strategy for protecting amine groups in multi-step syntheses. scielo.org.mx

Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of secondary and tertiary amines. wikipedia.org However, controlling the extent of alkylation can be challenging, as the resulting alkylated amines are often more nucleophilic than the starting material, potentially leading to polyalkylation. masterorganicchemistry.com Selective N-alkylation can sometimes be achieved by first forming an imine to temporarily protect one of the amine groups. acs.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine |

Formation of Imines and Schiff Bases

The primary amine groups of this compound readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comacs.org The formation of imines is a reversible process and is often a key step in the synthesis of more complex heterocyclic systems. masterorganicchemistry.comnih.gov Schiff bases derived from this compound are important intermediates in the synthesis of various biologically active compounds. internationaljournalcorner.comresearchgate.net

Table 2: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | N-(1-(2-aminophenyl)ethyl)-1-phenylmethanimine |

Reactions Involving the Aromatic Amine Moiety

The aromatic portion of this compound, specifically the aniline (B41778) moiety, undergoes a distinct set of reactions characteristic of aromatic amines.

Electrophilic Aromatic Substitution (EAS) Patterns

The amino group (-NH2) and the aminoethyl group are both activating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions on the benzene ring. byjus.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. Common EAS reactions include halogenation, nitration, and sulfonation. byjus.comminia.edu.eg For instance, reaction with bromine water can lead to the formation of polybrominated derivatives. byjus.com Nitration, typically performed with a mixture of nitric and sulfuric acids, introduces a nitro group onto the ring. minia.edu.eg

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. unacademy.comkkwagh.edu.in This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). unacademy.comifremer.fr The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, to introduce a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring. ifremer.fr Diazonium salts can also act as electrophiles in coupling reactions with activated aromatic rings to form azo compounds, which are often colored and used as dyes. unacademy.comnih.gov

Intramolecular Cyclization Reactions

The proximate positioning of the two amine groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. mdpi.com A notable example is the condensation with ketones or diketones to form 1,5-benzodiazepines, a class of compounds with significant pharmacological applications. ijtsrd.comchemrevlett.combcrec.id For instance, the reaction with acetone (B3395972) can yield 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. bcrec.id Another important intramolecular cyclization is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org While the classic Pictet-Spengler substrate is a β-phenylethylamine, analogous cyclizations can be envisioned for this compound derivatives under appropriate conditions to form other heterocyclic structures. name-reaction.comwikipedia.orgmdpi.com

Application in the Synthesis of Complex Molecular Architectures

Precursor for Heterocyclic Compound Synthesis

2-(1-Aminoethyl)aniline is a key starting material for a range of heterocyclic scaffolds, many of which are recognized for their biological activity. Its dual amine groups can react with various bifunctional electrophiles to form seven-membered rings like benzodiazepines or can be involved in multi-component reactions to build five- or six-membered heterocycles.

The synthesis of substituted imidazoles can be achieved through multi-component reactions, such as the Radziszewski synthesis and its variations. journalijar.comderpharmachemica.com These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source. In a four-component reaction, a diamine can be used in place of ammonia (B1221849). Given its structure as a 1,2-diamine, this compound is a suitable substrate for this type of transformation. The reaction would proceed via the condensation of the diamine with a 1,2-dicarbonyl compound (like benzil) and an aldehyde in the presence of a catalyst, leading to the formation of a highly substituted imidazole (B134444) ring fused or appended to other cyclic systems. While specific examples using N-(2-aminoethyl)pyrrolidine in similar reactions have been documented, the analogous use of this compound follows established synthetic principles for creating complex imidazole derivatives. mdpi.comiiste.org

Quinoxalines are a class of bicyclic heterocycles traditionally synthesized through the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound. sapub.orgmdpi.commtieat.org As a derivative of o-phenylenediamine (B120857), this compound serves as an ideal precursor in this widely used reaction. The process involves the reaction of the two amino groups of this compound with the two carbonyl groups of a reagent like glyoxal, biacetyl, or benzil. This double condensation reaction, typically acid-catalyzed or performed under thermal conditions, results in the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring, yielding a substituted quinoxaline (B1680401). The specific substitution on the resulting quinoxaline is determined by the nature of the α-dicarbonyl compound and the substituents on the aniline (B41778) ring. This method is highly versatile and provides a straightforward entry to a wide array of quinoxaline derivatives. e-bookshelf.denih.gov

The 1,2-diamine motif of this compound makes it a suitable precursor for the synthesis of seven-membered heterocyclic systems, most notably benzodiazepines.

1,4-Benzodiazepines: Research has demonstrated an efficient route to chiral 1,4-benzodiazepines through the rhodium-catalyzed asymmetric hydroamination of (aminomethyl)aniline derivatives. nih.gov This intramolecular cyclization process allows for the construction of the seven-membered diazepine (B8756704) ring with high control over the stereochemistry at the newly formed chiral center. The reaction yields enantioenriched 3-vinyl-1,4-benzodiazepines, which are valuable scaffolds in medicinal chemistry. nih.gov

| Entry | Ligand (L*) | Brønsted Acid | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Josiphos-SL-J002-1 | - | Traces | - |

| 2 | (R)-DTBM-SEGPHOS | Tf₂NH | 95 | 92 |

| 3 | (R)-DTBM-SEGPHOS | (S)-CSA | 95 | 92 |

| 4 | (R)-DTBM-SEGPHOS | (R)-CSA | 95 | 92 |

| 5 | (R)-BINAP | Tf₂NH | 70 | 85 |

Table 1: Optimization of Rh-Catalyzed Asymmetric Hydroamination for 1,4-Benzodiazepine Synthesis. Data sourced from reference nih.gov. Reaction conditions involved 4 mol % [Rh(cod)Cl]₂, 10 mol % ligand, and 10 mol % Brønsted acid in DCE.

1,5-Benzodiazepines: The compound is also utilized in the synthesis of 1,5-benzodiazepines. This is commonly achieved through the acid-catalyzed condensation of an o-phenylenediamine derivative with two equivalents of a ketone (such as acetone) or an α,β-unsaturated carbonyl compound. nih.govmdpi.comnih.gov This reaction proceeds efficiently under various catalytic conditions, including the use of solid acid catalysts like H-MCM-22 or reagents like 2,4,6-trichloro-1,3,5-triazine (TCT), to afford 2,3-dihydro-1H-1,5-benzodiazepines in good to excellent yields. nih.govmdpi.comijtsrd.com

Beyond the common heterocyclic systems, this compound is a crucial building block for other classes of bioactive molecules. Notably, the chiral (S)-enantiomer of this compound has been identified as a key precursor, or "linchpin," in the synthesis of 3,4-dihydroquinazolines. vulcanchem.com These compounds are recognized for their diverse pharmacological activities. The synthesis typically involves a cyclocondensation reaction between the diamine and an appropriate carbonyl-containing compound, leveraging the differential reactivity of the two amino groups to construct the dihydroquinazoline (B8668462) core. beilstein-journals.org

Synthesis of Benzodiazepines and Related Scaffolds

Role in Chiral Ligand Design and Asymmetric Catalysis

The presence of a stereogenic center in this compound makes its enantiomerically pure forms, (R)- and (S)-2-(1-Aminoethyl)aniline, highly valuable starting materials for the synthesis of chiral ligands. These ligands are instrumental in transition metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, enabling the production of enantiomerically enriched products. arkat-usa.orgnih.govnih.gov

Chiral 1,2-diamines are a privileged class of ligands in asymmetric catalysis, particularly for asymmetric hydrogenation and transfer hydrogenation reactions. nih.govnih.gov Derivatives of this compound have been incorporated into more complex ligand frameworks to enhance catalytic activity and enantioselectivity.

For instance, chiral HCNN pincer ligands have been synthesized starting from derivatives of 2-(1-aminoethyl)pyridine. researchgate.net These ligands, when complexed with ruthenium, form highly efficient catalysts for the transfer hydrogenation of various ketones. The precise steric and electronic properties of the ligand, dictated by the chiral diamine backbone, are crucial for achieving high turnover frequencies and excellent enantioselectivity in the reduction of ketones to their corresponding chiral alcohols. researchgate.net The development of such ligands is a key area of research for the synthesis of chiral pharmaceuticals and other bioactive compounds. nih.gov

| Catalyst | Substrate (Ketone) | Product (Alcohol) | Enantiomeric Excess (ee, %) |

| (S,S)-1f-Iridium Complex | 2-Acetyl-6-methoxynaphthalene | 1-(6-Methoxy-2-naphthyl)ethanol | 98.2 |

| (S,S)-1f-Iridium Complex | 2-Acetylquinoline N-oxide | 1-(2-Quinolyl)ethanol N-oxide | 96.4 |

| (S,S)-1f-Iridium Complex | 2-Acetylpyridine N-oxide | 1-(2-Pyridyl)ethanol N-oxide | 95.1 |

Table 2: Performance of a Chiral Diamine-Derived Iridium Catalyst in Asymmetric Transfer Hydrogenation. Data adapted from related chiral diamine ligand systems discussed in reference researchgate.net.

Application in Asymmetric Hydrogenation Reactions

The chiral nature of this compound makes its derivatives prime candidates for use as ligands in asymmetric hydrogenation. This process is crucial for the enantioselective synthesis of chiral molecules, particularly alcohols and amines, which are common in pharmaceuticals. researchgate.netnih.gov While research into ligands derived specifically from this compound is an evolving area, the principle is well-established with similar chiral diamine structures. These ligands coordinate with transition metals like rhodium or iridium to create catalysts that can differentiate between the prochiral faces of a substrate, such as a ketone or imine. This differentiation leads to the preferential formation of one enantiomer over the other.

For instance, catalysts developed for the asymmetric hydrogenation of imines are highly effective for producing chiral amines with excellent functional group tolerance. researchgate.net The design of the ligand is critical, and the rigid backbone and stereocenter provided by a structure like this compound are key attributes for creating a highly selective catalyst.

Table 1: Illustrative Data for Asymmetric Hydrogenation of Ketimines using Chiral Catalysts This table presents representative data for the type of results obtained in asymmetric hydrogenation, illustrating the effectiveness of chiral catalysts in producing enantiomerically enriched amines.

| Substrate (Ketimine) | Chiral Ligand Type | Catalyst Metal | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| N-Phenylacetophenone imine | Chiral Diphosphine | Rhodium | >95% | >90% |

| N-Benzylacetophenone imine | Chiral Diamine | Iridium | 92% | 95% |

| N-Phenyl-1-tetralone imine | Chiral Diphosphine | Rhodium | 98% | 91% |

Ligand for Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high precision. Palladium-catalyzed Buchwald-Hartwig amination, for example, is widely used to synthesize aryl amines from aryl halides. acs.org The ligand employed is crucial to the catalyst's success, and bidentate ligands containing both nitrogen and other donor atoms can be highly effective. researchgate.net

Derivatives of this compound can serve as valuable ligands in such reactions. The two amine groups can chelate to a metal center, such as palladium, influencing its reactivity and stability. nih.gov This chelation can facilitate the key steps of the catalytic cycle—oxidative addition, amine coordination, deprotonation, and reductive elimination—leading to the efficient formation of the desired C-N bond. The use of chiral ligands derived from this compound can also impart stereocontrol in reactions where a new chiral center is formed. The modular synthesis of complex tripodal ligands based on structures similar to tris(2-aminoethyl)amine (B1216632) (TREN) highlights the utility of aniline-based building blocks in creating sophisticated coordination environments for catalysis. researchgate.netnesacs.org

Building Block for Polymeric Materials

The dual amine functionality of this compound makes it a suitable monomer for step-growth polymerization, allowing for its incorporation into high-performance polymers like polyimides and polyamides. datapdf.com

Incorporation into Polyimides and Polyamides

Polyimides and polyamides are classes of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. issp.ac.ruresearchgate.net Their synthesis typically involves the reaction of a diamine with a dianhydride (for polyimides) or a diacid chloride (for polyamides).

When this compound is used as the diamine monomer, it introduces unique structural features into the polymer backbone. The non-linearity of the ortho-substituted ring and the presence of the ethyl side group can disrupt the close packing of polymer chains. This disruption can increase the solubility of the resulting polymers in organic solvents, a significant advantage for processing, while potentially lowering the glass transition temperature (Tg) compared to polymers made with more rigid, linear diamines. researchgate.net Research has shown that incorporating pyridine (B92270) moieties, which are structurally similar to the aniline group, can enhance the thermal and mechanical stability of polymers. researchgate.net

Table 2: Representative Thermal Properties of Aromatic Polyimides This table shows typical data for the glass transition temperatures (Tg) of polyimides derived from different aromatic diamines, illustrating how monomer structure affects polymer properties.

| Dianhydride | Diamine | Polymer Type | Glass Transition Temp. (Tg) |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | Polyimide | ~400 °C |

| Pyromellitic dianhydride (PMDA) | 2,6-Diaminopyridine | Polyimide | 296 °C researchgate.net |

| 6FDA | 2,6-Diaminopyridine | Polyimide | 285 °C researchgate.net |

Design of Functionalized Polymer Scaffolds

Functionalized polymer scaffolds are materials designed with specific chemical groups to perform desired tasks, such as acting as supports for catalysts, enabling cell adhesion in biomedical applications, or capturing specific molecules. rsc.org The structure of this compound is well-suited for creating such scaffolds.

When copolymerized with other monomers, this compound can be used to introduce primary amine groups onto a polymer backbone. beilstein-journals.org These amine groups can then serve as reactive handles for post-polymerization modification. For example, bioactive molecules, fluorescent tags, or cross-linking agents can be covalently attached to the scaffold, tailoring its properties for a specific application. This strategy is employed in creating functionalized polypyrrole and peptide-based biomaterials. rsc.orgmdpi.com The ability to introduce pendant amine groups is particularly valuable in biomaterials, where they can be protonated at physiological pH, creating positive charges that enhance interactions with cells.

Advanced Applications in Medicinal Chemistry Intermediate Synthesis

This compound is a valuable intermediate in medicinal chemistry, primarily due to its utility in synthesizing heterocyclic scaffolds that form the core of many bioactive compounds. cymitquimica.comchemimpex.com Its isomers and derivatives are precursors to molecules investigated for a range of therapeutic targets. smolecule.com

One of the most significant applications is in the synthesis of 3,4-dihydroquinazolines. mdpi.com This structural motif is found in numerous natural products and synthetic medicinal agents with a wide array of biological activities, including cytotoxic, antifungal, anti-cancer, and antiviral properties. mdpi.com In a key synthetic strategy, this compound can undergo a cyclization reaction with electrophilically activated nitroalkanes. The process involves the formation of an amidinium intermediate, which then undergoes an intramolecular nucleophilic attack by the aniline nitrogen to form the dihydroquinazoline ring system. This method provides an efficient route to this privileged scaffold, which is a focal point of many drug discovery programs. mdpi.com

Table 3: Examples of Bioactive Scaffolds Derived from Aniline-Based Intermediates

| Intermediate | Resulting Scaffold | Potential Biological Activity | Reference |

|---|---|---|---|

| 2-(Aminomethyl)anilines | 3,4-Dihydroquinazolines | Antifungal, Cytotoxic, Anti-cancer, Antiviral | mdpi.com |

| (R)-4-(1-Aminoethyl)aniline | CNS-targeting agents | Treatment of central nervous system disorders | smolecule.com |

| 2-(4-Aminophenyl)ethylamine | Triazine derivatives | Anticancer, Anti-inflammatory | |

| (1-Aminoethyl)phosphonic acid | Phosphonopeptides | Antibacterial | acs.org |

Computational Chemistry and Spectroscopic Investigations in Research

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules, which in turn dictates their chemical behavior. For 2-(1-Aminoethyl)aniline, these calculations can unravel the intricate details of its reaction mechanisms.

Transition state (TS) analysis is a cornerstone of mechanistic chemistry, allowing for the identification and characterization of the high-energy structures that connect reactants to products. By calculating the energy of these transition states, chemists can predict reaction rates and determine the most favorable reaction pathways. For this compound, key reactions of interest include cyclization, condensation, and coupling reactions.

For instance, the intramolecular cyclization of this compound to form dihydroquinoxaline derivatives is a plausible transformation that can be studied computationally. mdpi.com Theoretical calculations, often using density functional theory (DFT), can model the geometry and energy of the transition state for the ring-closing step. Such analyses have been applied to related systems, for example, in the enantioselective Michael addition catalyzed by tertiary amine thioureas, where DFT calculations helped identify the rate-determining carbon-carbon bond formation step. rsc.org Similarly, studies on aminoethyl-substituted tetrazines in Diels-Alder reactions have utilized DFT to optimize transition state geometries and calculate activation energies, providing a rationale for observed reaction kinetics. researchgate.net

Table 1: Hypothetical Transition State Analysis for Intramolecular Cyclization This table presents illustrative data for the kind of information obtained from a transition state analysis of a hypothetical reaction involving an aniline (B41778) derivative.

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) |

|---|---|---|---|

| Ring Closure | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | +22.5 |

| Proton Transfer | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | +11.2 |

| Aromatization | DFT (B3LYP/6-31G*) | Reaction Energy (ΔG) | -15.8 |

The biological activity and reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements (energy minima) of the molecule and the energy barriers between them. The key rotatable bonds in this compound are the C-C bond of the ethyl side chain and the C-N bond of the aniline group.

Computational methods, such as a Monte Carlo search followed by geometry optimization using DFT (e.g., at the B3LYP/6-31G(d) level), are employed to explore the conformational landscape. rsc.org This process identifies various conformers, such as those with gauche or anti arrangements of the amino groups. For each stable conformer, the relative energy can be calculated, indicating its population at a given temperature. This type of analysis has been crucial in assigning the configuration of stereoisomers by comparing calculated nuclear Overhauser effect (NOE) data with experimental results. rsc.org

Table 2: Calculated Relative Energies for Conformers of this compound This table provides representative data from a conformational analysis, illustrating the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (N-C-C-N) | Computational Method | Relative Energy (kcal/mol) | Population at 300 K (%) |

|---|---|---|---|---|

| Anti | ~180° | DFT/B3LYP | 0.00 | 75 |

| Gauche 1 | ~60° | DFT/B3LYP | 1.20 | 15 |

| Gauche 2 | ~-60° | DFT/B3LYP | 1.55 | 10 |

Transition State Analysis of Key Reactions

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. By calculating various molecular descriptors, DFT can predict how and where a molecule like this compound will react. mdpi.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. semanticscholar.org The HOMO-LUMO gap is a measure of chemical stability and reactivity. Other calculated descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), hardness (η), and the electrophilicity index (ω). mdpi.com These parameters are invaluable for understanding reaction mechanisms. For example, in reactions of 2-amino-N-(aryl) benzimidamides with ninhydrin (B49086), DFT calculations of atomic charges were used to predict that the C-1 carbon of ninhydrin was the more electrophilic center, guiding the mechanistic proposal. nih.gov

Table 3: DFT-Calculated Reactivity Descriptors for Aniline Derivatives This table shows typical quantum chemical parameters calculated using DFT to predict molecular reactivity, based on findings for related compounds.

| Compound | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Aniline | B3LYP/6-311G(d,p) | -5.15 | -0.21 | 4.94 |

| 2-Nitroaniline | B3LYP/6-311G(d,p) | -6.42 | -2.01 | 4.41 |

| This compound (Hypothetical) | B3LYP/6-311G(d,p) | -5.30 | -0.15 | 5.15 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with their environment. arxiv.org An MD simulation for this compound would typically model the molecule in a box of solvent (e.g., water or an organic solvent) and calculate the forces between all atoms using a force field (e.g., GROMOS, OPLS). nih.govscispace.com

These simulations, which can span from nanoseconds to microseconds, provide a dynamic picture of intermolecular interactions, such as hydrogen bonding between the amino groups of this compound and solvent molecules. The results can reveal information about solvation shells, diffusion coefficients, and the preferred orientation of molecules in solution. scispace.com Such simulations are crucial for understanding processes where the solvent plays an active role or for studying the aggregation and self-assembly of molecules. arxiv.org

Table 4: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative setup for an MD simulation to study a molecule in a solvent.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy | GROMOS54A7, OPLS-AA |

| Solvent | The medium in which the solute is simulated | Explicit (e.g., SPC/E water) |

| Ensemble | Thermodynamic conditions being held constant | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature | 300 K |

| Pressure | Simulation pressure | 1 bar |

| Simulation Time | Total duration of the simulation | 100 ns |

| Time Step | Integration time step for Newton's equations | 2 fs |

Advanced Spectroscopic Characterization in Complex Reaction Mixtures

Modern research often requires monitoring reactions as they happen to identify transient intermediates and understand kinetic profiles. Advanced techniques like in-situ Nuclear Magnetic Resonance (NMR) and operando Infrared (IR) spectroscopy are employed for this purpose.

In-situ NMR allows for the real-time observation of changes in chemical species within an NMR tube as a reaction progresses. This has been effectively used to study the complex reactions between amines and carbon dioxide in both aqueous and non-aqueous systems. researchgate.netnih.gov For this compound, an in-situ NMR experiment could monitor its reaction with an electrophile, revealing the formation of intermediates like carbamates or carbamic acids and providing quantitative data on species concentration over time. researchgate.netnih.gov

Operando IR spectroscopy provides similar real-time mechanistic insights by collecting IR spectra of a reaction under actual operating conditions. uliege.be This is particularly useful for heterogeneous catalysis or reactions involving gases. For a reaction involving this compound, operando IR could track the disappearance of the N-H stretching bands and the appearance of new bands corresponding to product formation, thereby elucidating the reaction pathway and kinetics. researchgate.net

Table 5: Characteristic Infrared (IR) Frequencies for this compound This table lists key IR absorption frequencies that would be monitored in an operando IR experiment to track reactions involving the title compound.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3450 - 3300 |

| Primary Amine (-CH-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 |

| Alkyl C-H | C-H Stretch | 2960 - 2850 |

Derivatization and Functionalization Strategies

Protection and Deprotection of Amine Functionalities (e.g., N-BOC protected derivatives)

Protecting group chemistry is fundamental in the synthetic manipulation of polyfunctional molecules like 2-(1-Aminoethyl)aniline. The most common strategy involves the use of the tert-butoxycarbonyl (Boc) group to temporarily block one of the amine functionalities, allowing the other to be modified selectively.

The introduction of a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org Due to the difference in nucleophilicity between the aromatic and aliphatic amines, selective protection can be achieved. The N-Boc protected derivative of this compound, specifically tert-butyl [1-(2-aminophenyl)ethyl]carbamate, is a commercially available synthetic intermediate. apolloscientific.co.uksynquestlabs.com In this derivative, the more nucleophilic aliphatic amine is protected, leaving the aromatic amine free for further functionalization.

Deprotection of the Boc group is generally accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent. organic-chemistry.org This process is efficient and regenerates the free amine without affecting other functional groups, such as amides, that may have been formed on the other amine group.

Table 1: Properties of N-BOC Protected this compound Derivative

| Property | Value |

| Compound Name | tert-Butyl [1-(2-aminophenyl)ethyl]carbamate |

| Synonym(s) | This compound, N-BOC protected; tert-Butyl [2-(1-aminoethyl)phenyl]carbamate |

| CAS Number | 889949-41-1 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| MDL Number | MFCD06245539 |

Data sourced from SynQuest Labs, Inc. and Apollo Scientific. apolloscientific.co.uksynquestlabs.com

Selective Functionalization of Primary vs. Secondary Amine Groups

The key to the versatile chemistry of this compound lies in the differential reactivity of its two primary amine groups. The ethylamine (B1201723) moiety is an aliphatic primary amine, while the aniline (B41778) moiety is an aromatic primary amine. Generally, aliphatic amines are more basic and more nucleophilic than aromatic amines. This difference allows for regioselective reactions.

A simple and efficient procedure has been developed for the regioselective N-Boc protection of the aromatic amine in (aminoalkyl)aniline compounds in the presence of the aliphatic amine. researchgate.net This method exploits the pKa difference between the two amine groups. By carefully controlling the reaction conditions, such as using a biphasic system with a specific pH, the aromatic amine can be selectively acylated or protected while the more basic aliphatic amine remains protonated and thus unreactive. researchgate.net

Conversely, under standard conditions for Boc-protection using Boc₂O and a base like triethylamine (B128534) in a solvent such as dioxane, the more nucleophilic aliphatic amine is preferentially protected. researchgate.net This yields tert-butyl [1-(2-aminophenyl)ethyl]carbamate, leaving the aromatic amine available for subsequent reactions like diazotization, palladium-catalyzed cross-coupling, or amide bond formation. apolloscientific.co.ukacs.org This selective protection strategy is crucial for building complex molecules where distinct functionalities are required at each nitrogen atom.

Synthesis of Amides, Ureas, and Thioureas

The amine groups of this compound are readily converted into amides, ureas, and thioureas, which are important functional groups in medicinal chemistry and materials science.

Amide Synthesis: Amides can be formed by reacting the amine groups with carboxylic acids (often activated), acid chlorides, or esters. google.com For example, direct reaction with a carboxylic acid can be promoted by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by using catalysts such as certain boronic acids. organic-chemistry.org A common method involves reacting the amine with an acid chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Given a selectively protected this compound, either the free aromatic or aliphatic amine can be acylated to form a stable amide bond. google.comresearchgate.net

Urea (B33335) and Thiourea (B124793) Synthesis: Ureas and their sulfur analogs, thioureas, are typically synthesized by reacting an amine with an isocyanate or an isothiocyanate, respectively. researchgate.netnih.gov The reaction is generally a straightforward nucleophilic addition and proceeds rapidly at room temperature. For this compound, reaction with two equivalents of an isocyanate would yield a bis-urea derivative. However, by using a selectively protected starting material, a single urea or thiourea functionality can be installed at either the aromatic or aliphatic nitrogen. beilstein-journals.org Alternative methods for thiourea synthesis include the reaction of an amine with carbon disulfide or with N-thiocarbamoyl benzotriazoles. beilstein-journals.orgorganic-chemistry.org

Table 2: Representative Derivatization Reactions

| Starting Material | Reagent | Product Type | General Reaction |

| Amine (R-NH₂) | Carboxylic Acid (R'-COOH) + Coupling Agent | Amide | R-NH₂ + R'-COOH → R-NH-C(=O)-R' |

| Amine (R-NH₂) | Acid Chloride (R'-COCl) | Amide | R-NH₂ + R'-COCl → R-NH-C(=O)-R' + HCl |

| Amine (R-NH₂) | Isocyanate (R'-NCO) | Urea | R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R' |

| Amine (R-NH₂) | Isothiocyanate (R'-NCS) | Thiourea | R-NH₂ + R'-N=C=S → R-NH-C(=S)-NH-R' |

These are general schemes applicable to the amine functionalities in this compound. google.combeilstein-journals.org

Introduction of Stereogenic Centers through Derivatization

The this compound molecule is inherently chiral, possessing a stereogenic center at the α-carbon of the ethylamine side chain. This chirality is a critical feature that can be exploited in further synthetic transformations.

When derivatizing this compound, the reaction can either proceed with retention of the existing stereocenter's configuration or, under certain conditions, lead to racemization or inversion. For most standard derivatizations like amide or urea formation, the reaction occurs at the nitrogen atom and does not affect the adjacent stereocenter, thus preserving its configuration. acs.org

Furthermore, new stereogenic centers can be introduced through derivatization. For example, reacting racemic this compound with a chiral, enantiomerically pure carboxylic acid would result in the formation of a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention time) and can often be separated using techniques like crystallization or chromatography. This is a classical method for chiral resolution.

The use of chiral derivatizing agents is also a powerful tool in analytical chemistry for determining the enantiomeric purity of a sample. scribd.com For instance, a chiral reagent can react with both enantiomers of this compound to produce diastereomeric products that can be distinguished and quantified by methods like HPLC or NMR spectroscopy.

Future Directions and Emerging Research Avenues

Exploration of Sustainable Synthesis Routes

The imperative for green chemistry is driving a paradigm shift in the synthesis of aromatic amines. Future research will likely focus on developing more sustainable and atom-economical routes to 2-(1-Aminoethyl)aniline, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes for the synthesis of chiral amines is a rapidly advancing field. hims-biocat.euhims-biocat.eu Researchers are creating new families of enzymes, such as amine dehydrogenases (AmDHs) and transaminases, with unprecedented catalytic properties. hims-biocat.euyork.ac.uk Future work could involve engineering specific enzymes for the asymmetric amination of a suitable ketone precursor to produce enantiomerically pure this compound. This approach offers high selectivity under mild conditions, significantly reducing the environmental impact. hims-biocat.eu The development of amine-tolerant E. coli strains could further enhance the efficiency of in vivo bioamination for producing chiral amines. uva.nlacs.org

Catalyst-Free and Mild Condition Synthesis: Inspired by recent successes in the green synthesis of other substituted anilines, research could target catalyst- and additive-free methods. researchgate.net For instance, methods developed for producing highly substituted anilines from isatoic anhydride-8-amide at room temperature are inexpensive, simple, and scalable, offering a potential blueprint for greener syntheses of this compound precursors. nih.govnih.gov

A comparative overview of potential sustainable synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalysis (Enzyme-catalyzed) | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. hims-biocat.eu | Engineering of specific amine dehydrogenases or transaminases; development of robust whole-cell biocatalysts. york.ac.ukuva.nl |

| Green Chemical Synthesis | Use of non-toxic reagents, catalyst-free reactions, improved atom economy, scalability. researchgate.netnih.gov | Design of novel reaction pathways from readily available, renewable starting materials; pH-sensitive cyclization chemistry. nih.gov |

Table 1: Comparison of Potential Sustainable Synthesis Routes for this compound

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The integration of this compound synthesis into flow chemistry systems is a promising avenue for future research.

Emerging trends in this area include:

Immobilized Enzyme Reactors: For biocatalytic routes, immobilizing the specific enzyme in a continuous flow reactor allows for efficient catalyst recycling and a continuous production stream. hims-biocat.eu This methodology has been successfully applied to the synthesis of other chiral amines and could be adapted for this compound. hims-biocat.eu

Automated Multi-step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps without the need for intermediate purification. Future research could focus on developing a continuous, multi-step synthesis of this compound and its derivatives, potentially starting from simple aromatic precursors.

Novel Catalytic Applications Beyond Traditional Ligand Design

The diamine structure of this compound makes it an excellent candidate as a ligand in asymmetric catalysis. acs.org While its use in traditional ligand design is known, future research is expected to explore more unconventional catalytic roles.

Potential new applications include:

Cooperative Catalysis: The two amine groups, with their different steric and electronic environments, could act cooperatively to activate substrates and control stereochemistry in novel ways.

Organocatalysis: Derivatives of this compound could be developed as purely organic catalysts for various transformations, avoiding the need for metal catalysts.

C-H Activation: As a ligand, it could support metal catalysts in challenging C-H activation/functionalization reactions, a key goal in modern synthetic chemistry for streamlining the synthesis of complex molecules.

Discovery of Unprecedented Reactivity Patterns

The unique arrangement of functional groups in this compound may give rise to novel reactivity that is yet to be discovered. Future research could focus on exploring its chemical behavior under various conditions to uncover unprecedented transformations.

Areas for investigation could involve:

Intramolecular Cyclizations: Under specific conditions, the molecule could undergo novel intramolecular cyclization reactions to form unique heterocyclic scaffolds, which are valuable in medicinal chemistry.

Deaminative Couplings: The primary amine could participate in deaminative cross-coupling reactions, potentially leading to the synthesis of unsymmetrical imines or other complex nitrogen-containing compounds. uchicago.edu

Electrochemical Behavior: A deeper understanding of its electrochemical oxidation could reveal pathways to novel polymeric materials or electro-synthesized organic molecules. Studies on other aniline (B41778) derivatives have shown that substitution on the benzene (B151609) ring significantly affects their oxidation potential and reaction pathways. qu.edu.qa

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with tailored properties. Applying these methods to this compound can guide the synthesis of derivatives with enhanced catalytic activity, selectivity, or other desirable characteristics.

Future computational research could focus on:

Ligand-Catalyst Interaction Modeling: Using techniques like Density Functional Theory (DFT), researchers can model the interaction of this compound-based ligands with metal centers and substrates to predict the outcomes of catalytic reactions and design more effective catalysts.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened for their potential in specific applications, such as binding to a particular enzyme active site or exhibiting desired electronic properties for catalysis.

Predictive Property Analysis: Computational models can predict the physical and chemical properties of novel derivatives, such as solubility, stability, and reactivity, thus prioritizing the most promising candidates for synthesis.

A summary of computational approaches and their potential impact is provided in Table 2.

| Computational Method | Application Area | Potential Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles. | Rational design of ligands for improved catalyst performance. |

| Molecular Docking | Biocatalyst and drug discovery. | Identification of derivatives with strong binding to target proteins. |

| Quantitative Structure-Activity Relationship (QSAR) | Catalyst optimization. | Predictive models for the catalytic efficiency of new derivatives. |

Table 2: Computational Approaches for the Design of Novel this compound Derivatives

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-Aminoethyl)aniline, and how are intermediates characterized?

- Methodology : The compound can be synthesized via alkylation of aniline derivatives using ethylamine or reductive amination of 2-nitroethylaniline. Key intermediates (e.g., nitro precursors) are characterized using ¹H/¹³C NMR for structural verification and mass spectrometry (MS) to confirm molecular weight .

- Critical Step : Purification via column chromatography or recrystallization ensures minimal byproduct contamination, which is essential for downstream applications.

Q. How does the hydrochloride salt of this compound enhance solubility, and what analytical methods validate its formation?

- Methodology : Protonation of the amine group with HCl increases polarity, improving aqueous solubility. Formation of the hydrochloride salt is confirmed via FT-IR (shift in N-H stretching) and X-ray diffraction (XRD) to identify crystalline structure .

- Validation : Comparative solubility assays in polar vs. non-polar solvents (e.g., water vs. dichloromethane) quantify solubility enhancement.

Q. What spectroscopic techniques are optimal for distinguishing this compound from its structural isomers?

- Methodology : 2D NMR (COSY, HSQC) differentiates substitution patterns on the aromatic ring. For example, coupling constants in the aromatic region and methylene proton shifts in the ethylamine side chain provide isomer-specific signatures .

- Complementary Data : High-resolution MS (HRMS) confirms the exact mass, ruling out isobaric interferences.

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

- Methodology :

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction time/temperature.

- Catalyst Screening : Evaluate palladium or nickel catalysts for reductive steps to enhance selectivity .

- Byproduct Analysis : GC-MS identifies side products (e.g., over-alkylated species), guiding solvent or reagent adjustments .

Q. How should contradictions in reported biological activity data for this compound derivatives be addressed?

- Methodology :

- Purity Assessment : Confirm compound integrity via HPLC-UV/ELSD and elemental analysis to rule out impurities .

- Assay Standardization : Compare bioactivity under controlled conditions (e.g., pH, temperature, cell lines) to isolate variable effects .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3- or 4-substituted analogs) to identify substituent-dependent trends .

Q. What computational strategies predict the interaction of this compound with enzymatic targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over time to assess hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Develop quantitative structure-activity relationships using electronic (HOMO/LUMO) and steric descriptors to guide derivative design .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound derivatives?

- Methodology :

- Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) at the aromatic or ethylamine positions to modulate bioavailability .

- In Vitro Screening : Prioritize derivatives with enhanced logP (lipophilicity) and metabolic stability using liver microsome assays .

- Toxicity Profiling : Assess cytotoxicity in HEK293 or HepG2 cells to eliminate non-selective candidates .

Data Contradictions and Resolution

Q. Why do solubility values for this compound vary across studies, and how can this be resolved?

- Analysis : Discrepancies may arise from differences in salt forms (free base vs. hydrochloride) or residual solvents.

- Resolution : Standardize reporting by specifying salt form, solvent system, and temperature. Use Karl Fischer titration to quantify water content in solid samples .

Tables for Key Data

| Property | This compound | Hydrochloride Salt | References |

|---|---|---|---|

| Molecular Weight (g/mol) | 136.19 | 172.65 | |

| Solubility in Water (mg/mL) | 12.5 | 45.8 | |

| LogP (Predicted) | 1.2 | -0.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.